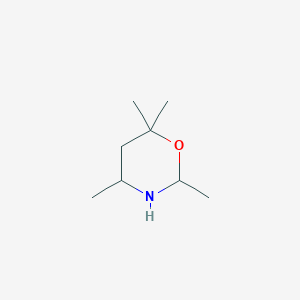
3-Amino-1-benzothiophen-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-benzothiophen-4-ol is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties. The presence of both amino and hydroxyl groups in this compound makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Amino-1-benzothiophen-4-ol involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .
Another approach involves the aryne reaction with alkynyl sulfides. This one-step intermolecular reaction uses o-silylaryl triflates and alkynyl sulfides to produce a wide range of 3-substituted benzothiophenes .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and aryne reactions are promising due to their efficiency and scalability.
化学反应分析
Types of Reactions
3-Amino-1-benzothiophen-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
科学研究应用
3-Amino-1-benzothiophen-4-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the development of kinase inhibitors and other bioactive molecules.
Industry: The compound is used in the production of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 3-Amino-1-benzothiophen-4-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit kinase activity by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: This compound has a similar structure but with a cyano group at the 2-position.
2-Amino-1-benzothiophene-3-ol: This isomer has the amino and hydroxyl groups at different positions on the benzothiophene ring.
Uniqueness
3-Amino-1-benzothiophen-4-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C8H7NOS |
|---|---|
分子量 |
165.21 g/mol |
IUPAC 名称 |
3-amino-1-benzothiophen-4-ol |
InChI |
InChI=1S/C8H7NOS/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,10H,9H2 |
InChI 键 |
PYUYSRFYULEPDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)SC=C2N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13068957.png)

![[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B13068966.png)



![N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide](/img/structure/B13068985.png)

![3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol](/img/structure/B13069003.png)
